[3-(Aziridin-1-yl)phenyl]methanol physical and chemical properties
[3-(Aziridin-1-yl)phenyl]methanol physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of [3-(Aziridin-1-yl)phenyl]methanol
Executive Summary
This technical guide provides a comprehensive analysis of the physical, chemical, and safety properties of [3-(Aziridin-1-yl)phenyl]methanol. This molecule incorporates two key functional groups: a strained, highly reactive aziridine ring and a primary benzyl alcohol. The inherent ring strain of the aziridine moiety makes it a versatile synthetic intermediate, prone to nucleophilic ring-opening reactions, yet also introduces significant stability and handling challenges.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's reactivity, characterization, and safe handling protocols. We will delve into its core characteristics, predictable reaction pathways, and the necessary precautions for its use in a laboratory setting, grounding all claims in authoritative sources.
Introduction and Molecular Structure
[3-(Aziridin-1-yl)phenyl]methanol is an aromatic compound featuring a hydroxymethyl group and an aziridine ring substituted at the meta-position of a benzene ring. The aziridine, a three-membered saturated nitrogen heterocycle, is characterized by significant ring strain, which is the primary driver of its high reactivity.[1][2] This reactivity makes aziridines valuable building blocks in organic synthesis for creating complex amine-containing scaffolds.[3] The benzyl alcohol group provides a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. The interplay between these two functional groups dictates the molecule's overall chemical profile.
Molecular Structure:
-
IUPAC Name: [3-(Aziridin-1-yl)phenyl]methanol
-
Molecular Formula: C₉H₁₁NO
-
Canonical SMILES: C1CN1C2=CC=CC(=C2)CO
Physicochemical Properties
While specific, experimentally determined data for [3-(Aziridin-1-yl)phenyl]methanol is not widely published, its properties can be reliably inferred from its constituent functional groups and analogous structures. The data presented below is a combination of calculated values and predictions based on related compounds such as phenylmethanol and various N-aryl aziridines.
| Property | Value / Description | Rationale & Citation |
| Molecular Weight | 149.19 g/mol | Calculated from the molecular formula (C₉H₁₁NO). |
| Appearance | Expected to be a colorless to pale-yellow oil or low-melting solid. | Phenylmethanol is a colorless liquid, while many substituted aziridines are oils or solids.[4] |
| Boiling Point | > 200 °C (Predicted) | Phenylmethanol boils at 205 °C.[5] The addition of the aziridine group increases molecular weight, likely raising the boiling point, though it may decompose at high temperatures. |
| Melting Point | Not available. | Dependent on crystal packing; likely a low-melting solid. |
| Solubility | Moderately soluble in water; miscible with many organic solvents (e.g., alcohols, ether, acetone, DMSO). | The hydroxyl group imparts some water solubility, similar to phenylmethanol. The aromatic and aziridine moieties ensure solubility in organic solvents. |
| pKa | Not available. | The nitrogen atom is weakly basic due to its attachment to the aromatic ring. The alcohol proton is weakly acidic. |
Chemical Reactivity and Stability
The chemical behavior of [3-(Aziridin-1-yl)phenyl]methanol is dominated by the electrophilic nature of the aziridine ring carbons, driven by ring strain.
Reactivity of the Aziridine Moiety
The aziridine ring is highly susceptible to attack by nucleophiles, which leads to ring-opening. This reaction is the most common and synthetically useful transformation for aziridines.[1][6] The process can be catalyzed by acids, which protonate the nitrogen atom and further activate the ring.
-
Acid-Catalyzed Ring Opening: In the presence of acids, the aziridine nitrogen is protonated, creating a highly reactive aziridinium ion. Nucleophiles will then attack one of the ring carbons, leading to cleavage of a C-N bond.[6]
-
Polymerization: Aziridines can undergo cationic polymerization, especially in the presence of acids or electrophiles.[7] This can manifest as a sample becoming viscous or solidifying over time and represents a significant degradation pathway.[2] A change in physical state is a strong indicator that the material should not be used.[2]
-
Incompatible Materials: Aziridines are highly reactive towards acids, strong oxidizing agents, and some metals like aluminum or silver.[7][8] Contact with these materials can lead to uncontrolled, exothermic reactions or explosive polymerization.[7]
Caption: Core reactivity pathways for the aziridine moiety.
Reactivity of the Benzyl Alcohol Moiety
The primary alcohol group behaves in a predictable manner, similar to phenylmethanol itself.
-
Oxidation: It can be oxidized to form 3-(aziridin-1-yl)benzaldehyde or further to 3-(aziridin-1-yl)benzoic acid using appropriate oxidizing agents. Care must be taken to select reagents compatible with the sensitive aziridine ring.
-
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.
-
Deprotonation: The alcohol proton can be removed by a strong base to form a benzylate anion.
Stability and Storage
Due to its high reactivity, long-term stability is a primary concern for any aziridine-containing compound.[2]
-
Storage Conditions: Store in a tightly sealed, chemical-resistant container under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and carbon dioxide.[2] The recommended storage temperature is in a cool, dry area, often between 2–8 °C, to minimize thermal energy that could promote degradation or polymerization.[2]
-
Light Sensitivity: Protect from direct sunlight and UV sources to prevent light-induced decomposition.[2]
-
Signs of Degradation: Visual indicators of degradation include a color change (e.g., from colorless to yellow or brown), an increase in viscosity, or complete solidification due to polymerization.[2] If these signs are observed, the compound's purity should be verified or it should be disposed of.[2]
Safety, Handling, and Disposal
WARNING: Aziridine and its derivatives are hazardous chemicals that require strict safety protocols. Many are toxic, mutagenic, and potentially carcinogenic.[2][9]
Health Hazards
-
Toxicity: Aziridines can be highly toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Acute exposure may cause severe irritation to the skin, eyes, and respiratory tract.[10]
-
Long-Term Effects: Repeated or long-term exposure may lead to heritable genetic damage and cancer.[9]
Recommended Handling Protocol
All handling of [3-(Aziridin-1-yl)phenyl]methanol must be performed with the assumption that the compound is highly toxic and reactive.
Caption: Mandatory workflow for the safe handling of aziridine compounds.
Disposal
Aziridine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8]
-
Segregation: Do not mix aziridine waste with other chemical waste streams.[8]
-
Containers: Use dedicated, sealed, and clearly labeled chemical-resistant containers.[8]
-
Quenching: Before disposal of reaction mixtures, any unreacted aziridine should be carefully quenched. A common procedure involves cooling the mixture in an ice bath and slowly adding a protic solvent like methanol, followed by water, to ensure complete neutralization of the reactive species.[8]
Analytical and Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of [3-(Aziridin-1-yl)phenyl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation and purity assessment. Key expected signals include:
-
A singlet for the benzylic -CH₂OH protons.
-
A multiplet pattern for the aromatic protons on the benzene ring.
-
A singlet or a complex multiplet for the four protons on the aziridine ring (often appearing as a singlet in simple N-aryl aziridines).
-
A broad singlet for the -OH proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for the benzylic carbon, the aromatic carbons, and the two equivalent carbons of the aziridine ring.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
Degradation can compromise experimental results.[2] This protocol provides a method to quantify the purity of an aziridine sample using an internal standard.
Objective: To determine the molar purity of a [3-(Aziridin-1-yl)phenyl]methanol sample.
Materials:
-
Aziridine sample
-
Stable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube, balance, syringes
Methodology:
-
Select Internal Standard: Choose a standard with sharp, well-resolved peaks that do not overlap with the analyte signals.[2]
-
Sample Preparation: a. Accurately weigh a precise amount of the internal standard into a vial (e.g., 10.0 mg). b. Accurately weigh a precise amount of the [3-(Aziridin-1-yl)phenyl]methanol sample into the same vial (e.g., 15.0 mg). c. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL) and transfer it to an NMR tube.
-
Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 30 seconds) to allow for complete relaxation of all protons, ensuring accurate integration.
-
Data Analysis: a. Integrate a well-resolved, non-overlapping peak for the internal standard and a well-resolved peak for the analyte. b. Calculate the molar ratio and, subsequently, the purity of the aziridine sample using the known masses and molecular weights of the two compounds.
Caption: Troubleshooting logic for suspected aziridine degradation.[2]
Conclusion
[3-(Aziridin-1-yl)phenyl]methanol is a molecule of significant synthetic potential, offering two distinct points for chemical modification. However, its utility is intrinsically linked to the high reactivity and potential hazards of the aziridine ring. Researchers and drug development professionals must approach this compound with a thorough understanding of its stability limitations and adhere to rigorous safety protocols. Proper storage, handling in a controlled environment, and regular purity assessment are not merely best practices but essential requirements for ensuring both experimental success and personal safety.
References
- Benchchem. (2026, March). Technical Support Center: Safe Handling of Toxic Aziridine Reagents. Benchchem.
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical.
- Benchchem. (2025, December). Stability and proper storage conditions for aziridine compounds. Benchchem.
- National Institutes of Health. Aziridine | C2H5N. PubChem.
- NICNAS. (2014, November 27). Aziridines: Human health tier II assessment. Australian Department of Health.
- Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis-. Organic Syntheses Procedure.
- Singh, R., & Kumar, V. (2007). Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. Chemical Reviews, 107(5), 2091-2135.
- Huxtable, S. (2004). Recent Synthetic Applications of Chiral Aziridines. Current Organic Synthesis, 1(1), 39-63.
- Ataman Kimya. PHENYLMETHANOL.
- ChemBK. Phenylmethanol. ChemBK.
- Fox, D. J., & Warren, S. (2025, April 17). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research.
- Appchem. (3-(Piperidin-1-yl)phenyl)methanol. Appchem.
- University of California, Irvine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
- 6. scispace.com [scispace.com]
- 7. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
